Target Specificity: CDC7 Kinase Inhibition Context vs. In-Class HDAC Activity
The target compound is characterized as a CDC7 kinase inhibitor in patent disclosures . In contrast, structurally similar quinoline-acetamide analogs from related patent families, such as those exemplified in US9249087, display primary activity against histone deacetylases (HDACs), with compound 57 showing an IC50 of 29,000 nM for HDAC1 . This indicates a fundamental divergence in target engagement associated with the 1-cyanocyclopentyl moiety.
| Evidence Dimension | Primary biochemical target |
|---|---|
| Target Compound Data | CDC7 kinase (IC50 data not publicly retrieved) |
| Comparator Or Baseline | US9249087, Compound 57: HDAC1 IC50 = 29,000 nM, HDAC8 IC50 = 1,200 nM, HDAC6 IC50 = 540 nM |
| Quantified Difference | Qualitative shift in target class from HDAC to kinase |
| Conditions | Patent family comparison; HDAC assays used fluorescently-labeled acetylated substrate at pH 8.0 . |
Why This Matters
This demonstrates that closely related analogs are not functionally interchangeable, guiding procurement toward compounds with the correct biological target for kinase-focused programs.
- [1] BindingDB entry BDBM218218. Affinity Data for US9249087, Compound 57 against HDAC1, HDAC8, HDAC6. View Source
